molecular formula C11H19F3N2O3 B14051277 Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate

Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate

Cat. No.: B14051277
M. Wt: 284.28 g/mol
InChI Key: WCUQAAJBSQELKT-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a trifluoroacetamido group, and a carbamate group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2,2,2-trifluoroacetamido)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-(2,2,2-trifluoroacetamido)butyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetamido group enhances its stability and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H19F3N2O3

Molecular Weight

284.28 g/mol

IUPAC Name

tert-butyl N-[4-[(2,2,2-trifluoroacetyl)amino]butyl]carbamate

InChI

InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(18)16-7-5-4-6-15-8(17)11(12,13)14/h4-7H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

WCUQAAJBSQELKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)C(F)(F)F

Origin of Product

United States

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